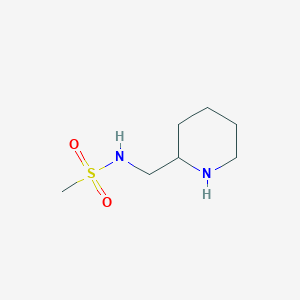

N-(piperidin-2-ylmethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

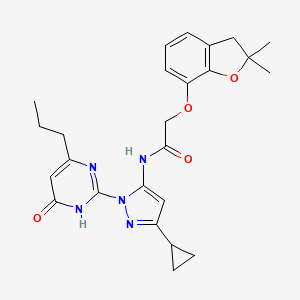

N-(piperidin-2-ylmethyl)methanesulfonamide is a chemical compound used in proteomics research . Its molecular formula is C7H16N2O2S, and it has a molecular weight of 192.28 .

Synthesis Analysis

The synthesis of piperidine derivatives, such as N-(piperidin-2-ylmethyl)methanesulfonamide, has been a subject of interest in the field of organic chemistry . One method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

The molecular structure of N-(piperidin-2-ylmethyl)methanesulfonamide consists of a piperidine ring attached to a methanesulfonamide group . The piperidine ring is a six-membered heterocycle containing one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Piperidine derivatives, including N-(piperidin-2-ylmethyl)methanesulfonamide, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

N-(piperidin-2-ylmethyl)methanesulfonamide is a powder at room temperature . Its molecular weight is 192.28, and its molecular formula is C7H16N2O2S .Applications De Recherche Scientifique

Selective Receptor Ligands and Multifunctional Agents

One study highlights the design of N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which can serve as selective 5-HT7 receptor ligands or multifunctional agents. These compounds have been shown to possess antidepressant-like and pro-cognitive properties in vivo, suggesting their potential for treating CNS disorders (Canale et al., 2016).

Coordination Chemistry

Research into the coordination chemistry of N-(pyridin-2-yl)methanesulfonamides has led to the synthesis of compounds like bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ2 N:N′]silver(I). This compound forms a centrosymmetric dinuclear molecule, demonstrating the utility of these sulfonamides in forming complex metal structures (Hu & Yeh, 2013).

Synthesis of Piperidine Structures

The oxidative carbon–hydrogen bond functionalizations of enamides to form piperidine structures have been studied, highlighting the efficiency and stereocontrol of such reactions. This demonstrates the role of N-vinyl amides, carbamates, and sulfonamides in synthetic organic chemistry for creating complex heterocyclic structures (Brizgys et al., 2012).

Transfer Hydrogenation Catalysis

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been used as ligands in transfer hydrogenation catalysis. These studies show the potential of sulfonamide derivatives in catalytic processes, offering a greener approach to reducing ketones without requiring hazardous conditions or materials (Ruff et al., 2016).

Chemoselective N-Acylation Reagents

The development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides for use as N-acylation reagents has been explored. These reagents offer good chemoselectivity, facilitating more efficient synthetic pathways in the preparation of complex organic molecules (Kondo et al., 2000).

Metal Coordination

Studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have contributed to our understanding of ligand behavior in metal coordination. These findings have implications for the design of new materials and catalysts (Jacobs et al., 2013).

Mécanisme D'action

While the specific mechanism of action for N-(piperidin-2-ylmethyl)methanesulfonamide is not mentioned in the search results, it’s known that methane sulfonate esters of dihydric and polyhydric alcohols, which include compounds like N-(piperidin-2-ylmethyl)methanesulfonamide, act as biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu .

Safety and Hazards

When handling N-(piperidin-2-ylmethyl)methanesulfonamide, it’s important to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It’s also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Piperidines, including N-(piperidin-2-ylmethyl)methanesulfonamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring the pharmaceutical applications of these compounds .

Propriétés

IUPAC Name |

N-(piperidin-2-ylmethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-12(10,11)9-6-7-4-2-3-5-8-7/h7-9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDATXAEQVWQGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(piperidin-2-ylmethyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Bromophenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2534623.png)

![N,N-diethyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2534626.png)

![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2534631.png)

![4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2534633.png)

![1-{1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2534639.png)

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2534645.png)